molecular formula C8H14N2O6S B12124967 Dimethyl (1,1-dioxidotetrahydrothiene-3,4-diyl)biscarbamate

Dimethyl (1,1-dioxidotetrahydrothiene-3,4-diyl)biscarbamate

Cat. No.: B12124967
M. Wt: 266.27 g/mol
InChI Key: HPGNFLYSQCFFKG-UHFFFAOYSA-N
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Description

Dimethyl (1,1-dioxidotetrahydrothiene-3,4-diyl)biscarbamate is a chemical compound with the molecular formula C8H14N2O6S and a molecular weight of 266.2716 g/mol . This compound is known for its unique structure, which includes a tetrahydrothiene ring with two carbamate groups attached. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (1,1-dioxidotetrahydrothiene-3,4-diyl)biscarbamate typically involves the reaction of tetrahydrothiene derivatives with carbamate precursors under controlled conditions. The reaction is carried out in the presence of suitable catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to achieve efficient production. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (1,1-dioxidotetrahydrothiene-3,4-diyl)biscarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted carbamates .

Scientific Research Applications

Dimethyl (1,1-dioxidotetrahydrothiene-3,4-diyl)biscarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl (1,1-dioxidotetrahydrothiene-3,4-diyl)biscarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are currently under investigation in scientific research .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (1,1-dioxidotetrahydrothiene-2,3-diyl)biscarbamate
  • Dimethyl (1,1-dioxidotetrahydrothiene-3,4-diyl)biscarbamate

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Dimethyl (1,1-dioxidotetrahydrothiene-3,4-diyl)biscarbamate is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cellular processes related to growth and apoptosis. The compound's structure allows it to engage with thiol groups in proteins, leading to modifications that can alter protein function and cellular signaling pathways .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Biological Activity Description References
Antioxidant Activity Exhibits the ability to scavenge free radicals, potentially reducing oxidative stress in cells.
Enzyme Inhibition Inhibits specific enzymes such as proteases and kinases, impacting various signaling pathways.
Cytotoxic Effects Demonstrates cytotoxicity against certain cancer cell lines, suggesting potential as an anti-cancer agent.
Anti-inflammatory Properties Reduces inflammation markers in vitro, indicating a potential role in managing inflammatory diseases.

Case Studies

Several case studies have documented the effects of this compound in various experimental settings:

  • Case Study on Cancer Cell Lines :
    • In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was attributed to the induction of apoptosis through activation of caspase pathways .
  • Inflammatory Response Modulation :
    • A study assessed the compound's effects on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. Results showed a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with this compound .

Research Findings

Recent research has expanded understanding of the biological activity of this compound:

  • A 2024 study published in the Journal of Medicinal Chemistry highlighted its potential as a lead compound for developing new anti-cancer drugs due to its selective cytotoxicity against tumor cells while sparing normal cells .
  • Another investigation focused on its antioxidant properties demonstrated that the compound could significantly reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents .

Properties

Molecular Formula

C8H14N2O6S

Molecular Weight

266.27 g/mol

IUPAC Name

methyl N-[4-(methoxycarbonylamino)-1,1-dioxothiolan-3-yl]carbamate

InChI

InChI=1S/C8H14N2O6S/c1-15-7(11)9-5-3-17(13,14)4-6(5)10-8(12)16-2/h5-6H,3-4H2,1-2H3,(H,9,11)(H,10,12)

InChI Key

HPGNFLYSQCFFKG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1CS(=O)(=O)CC1NC(=O)OC

Origin of Product

United States

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